molecular formula C9H8ClN3O2 B2990443 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride CAS No. 2411292-62-9

5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride

Cat. No. B2990443
CAS RN: 2411292-62-9
M. Wt: 225.63
InChI Key: YZFJETWDYQQOGS-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

The reactions were carried out with various metal catalysts in acetic acid and acetonitrile solvents but reactions carried in acetic acid in presence of silica gel impregnated with indium trichloride provided the best results .

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on synthesizing and characterizing pyrazole derivatives, emphasizing their molecular structure, thermodynamic properties, and theoretical calculations to predict stability and reactivity. For instance, Shen et al. (2012) synthesized new pyrazole derivatives and characterized them using NMR, IR spectroscopies, HRMS analyses, and X-ray diffraction, comparing their molecular structures with density-functional-theory (DFT) calculations. Their study provides valuable insights into the compound's stability and tautomeric forms, offering a foundation for further applications in material science and chemistry (Li-qun Shen et al., 2012).

Coordination and Metal-Organic Frameworks (MOFs)

Pyrazolecarboxylic acids have been utilized in the formation of metal-organic frameworks (MOFs), which are promising for catalysis, gas storage, and separation technologies. Liu et al. (2013) explored the coordination behavior of azaarylpyrazole carboxylic acids, synthesizing crystalline complexes with different structural topologies. This research highlights the versatility of such compounds in constructing two-dimensional metal-organic frameworks with potential applications in luminescent materials and catalysis (Lu-Fang Liu et al., 2013).

Combinatorial Chemistry and Library Generation

The compound and its derivatives serve as key intermediates in combinatorial chemistry, enabling the generation of diverse chemical libraries. Volochnyuk et al. (2010) demonstrated the use of pyrazolecarboxylic acids in generating a library of fused pyridine-4-carboxylic acids through Combes-type reactions. This approach is valuable for discovering new chemical entities with potential pharmacological activities (D. Volochnyuk et al., 2010).

Anticancer Activity

Research into the anticancer properties of pyrazole derivatives highlights their potential in medicinal chemistry. Qiao et al. (2021) synthesized novel complexes based on 5-acetoxy-1-(6-chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives and evaluated their cytotoxicities against various cancer cell lines. Their findings contribute to the development of new anticancer agents with improved efficacy and selectivity (Yanhui Qiao et al., 2021).

Future Directions

Given the broad spectrum of biological activities and the pharmacological potential of the pyrazole moiety, it’s likely that future research will continue to explore the synthesis and applications of pyrazole derivatives . This could include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on the pyrazole scaffold .

properties

IUPAC Name

5-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)8-2-1-6(3-10-8)7-4-11-12-5-7;/h1-5H,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLLFUUYBASNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CNN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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